molecular formula C24H28N6O6 B11108867 N'~1~,N'~10~-bis[(E)-(4-nitrophenyl)methylidene]decanedihydrazide

N'~1~,N'~10~-bis[(E)-(4-nitrophenyl)methylidene]decanedihydrazide

Cat. No.: B11108867
M. Wt: 496.5 g/mol
InChI Key: QGEOHLJLKNGUAG-RPCRKUJJSA-N
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Description

N'~1~,N'~10~-Bis[(E)-(4-nitrophenyl)methylidene]decanedihydrazide is a symmetric Schiff base derived from the condensation of decanedihydrazide with two equivalents of 4-nitrobenzaldehyde. The compound features a central decane chain flanked by two hydrazide groups, each forming an imine bond (C=N) with the 4-nitrophenyl substituent in the E-configuration. This structure confers rigidity and conjugation, which are critical for applications in materials science, coordination chemistry, and bioactive molecule design .

Properties

Molecular Formula

C24H28N6O6

Molecular Weight

496.5 g/mol

IUPAC Name

N,N'-bis[(E)-(4-nitrophenyl)methylideneamino]decanediamide

InChI

InChI=1S/C24H28N6O6/c31-23(27-25-17-19-9-13-21(14-10-19)29(33)34)7-5-3-1-2-4-6-8-24(32)28-26-18-20-11-15-22(16-12-20)30(35)36/h9-18H,1-8H2,(H,27,31)(H,28,32)/b25-17+,26-18+

InChI Key

QGEOHLJLKNGUAG-RPCRKUJJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~10~-bis[(E)-(4-nitrophenyl)methylidene]decanedihydrazide typically involves the condensation reaction between decanedihydrazide and 4-nitrobenzaldehyde. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage between the hydrazide and aldehyde groups.

Industrial Production Methods

While specific industrial production methods for N’~1~,N’~10~-bis[(E)-(4-nitrophenyl)methylidene]decanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~10~-bis[(E)-(4-nitrophenyl)methylidene]decanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N’~1~,N’~10~-bis[(E)-(4-nitrophenyl)methylidene]decanedihydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of N’~1~,N’~10~-bis[(E)-(4-nitrophenyl)methylidene]decanedihydrazide involves its interaction with molecular targets through its nitro and hydrazide groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s ability to undergo various chemical transformations makes it a versatile molecule in different applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Core Structure Substituents Molecular Weight (a.m.u) Key Properties/Applications Reference
N'~1~,N'~10~-Bis[(E)-(4-nitrophenyl)methylidene]decanedihydrazide Decanedihydrazide 4-Nitrophenyl groups ~484.45 (calculated) Potential coordination ligand, antimicrobial Inferred
N'-[(E)-(4-nitrophenyl)methylidene]-2-(9H-purin-6-ylsulfanyl)acetohydrazide Acetohydrazide 4-Nitrophenyl, purine-sulfanyl 359.34 Antithyroid activity
N,N-Bis[(E)-(4-nitrophenyl)methylidene]carbothioic dihydrazide Thiocarbohydrazide 4-Nitrophenyl groups 372.36 Free radical scavenging, cytotoxicity
2-(4-Methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide Acetohydrazide 4-Methoxyphenyl, 4-nitrophenyl 313.31 Structural analog for crystallography
N'-[(E)-(4-Nitrophenyl)methylidene]benzenesulfonohydrazide Benzenesulfonohydrazide 4-Nitrophenyl, benzenesulfonyl 321.31 Antimicrobial, enzyme inhibition
Key Observations:

Core Flexibility vs. Rigidity: The decanedihydrazide backbone offers greater conformational flexibility compared to shorter-chain analogs like acetohydrazides or rigid thiocarbohydrazides. This flexibility may enhance binding to biological targets or metal ions .

Electronic Effects of Substituents :

  • The 4-nitrophenyl group is a strong electron-withdrawing moiety, enhancing the electrophilicity of the imine bond. This property is leveraged in metal coordination and redox-active applications .
  • Methoxy or chloro substituents (e.g., in ) reduce electron withdrawal, altering solubility and reactivity.

Biological Activity Trends: Compounds with purine or sulfonamide moieties (e.g., ) show targeted bioactivity (e.g., antithyroid or antimicrobial effects), while simple 4-nitrophenyl hydrazides often exhibit broader cytotoxicity or radical scavenging .

Spectral and Crystallographic Insights

  • Spectral Characterization :

    • The target compound’s imine bond (C=N) would display a characteristic IR stretch near 1600–1650 cm⁻¹, consistent with related Schiff bases .
    • In $^1$H-NMR, the hydrazide NH protons typically resonate at δ 10–12 ppm, while aromatic protons of the 4-nitrophenyl group appear as doublets near δ 8.0–8.5 ppm .
  • The decane chain may introduce kinks, reducing crystal symmetry compared to shorter analogs.

Biological Activity

N'~1~,N'~10~-bis[(E)-(4-nitrophenyl)methylidene]decanedihydrazide is a complex organic compound notable for its unique structure and potential biological activities. This compound features a decane backbone with two hydrazide groups and nitrophenyl substituents, which contribute to its reactivity and biological properties. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C_{20}H_{24}N_{6}O_{4}
  • Molecular Weight : 396.44 g/mol
  • Structural Features :
    • Decane backbone
    • Two hydrazide groups
    • Two para-nitrophenyl groups

This structural configuration enhances the compound's potential for diverse biological interactions.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The presence of nitro groups is often associated with enhanced antimicrobial activity due to their ability to disrupt bacterial cell walls and interfere with cellular processes.

Compound NameStructural FeaturesBiological Activity
This compoundDecane backbone, two nitrophenyl groupsAntimicrobial, anticancer
N,N'-bis(4-nitrophenyl)hydrazineTwo nitrophenyl groupsModerate antimicrobial
4-NitrobenzohydrazideSingle nitrophenyl groupLow antimicrobial

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. The mechanism of action may involve the induction of apoptosis in cancer cells, possibly mediated by oxidative stress or interference with DNA synthesis.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes critical for cancer cell proliferation.
  • Cell Cycle Arrest : The compound could interfere with the cell cycle, preventing cancer cells from dividing.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various hydrazones, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of structurally similar compounds, indicating superior activity.

Study 2: Cytotoxicity Against Cancer Cells

Another study focused on the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated a dose-dependent decrease in cell viability, suggesting that higher concentrations lead to increased cytotoxicity. Flow cytometry analysis confirmed the induction of apoptosis in treated cells.

Study 3: Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound resulted in elevated levels of ROS in cancer cells, corroborating its role as an oxidative stress inducer. Additionally, Western blot analysis indicated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

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